
4-Ethynylphenyl azide
説明
4-Ethynylphenyl azide is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Plasmon Catalysis
Guselnikova et al. (2019) explored the use of plasmon catalysis, specifically surface plasmon-polariton waves, for initiating azide-alkyne cycloaddition (AAC). In their study, a gold grating functionalized with 4-ethynylbenzenediazonium was used, and the surface-grafted 4-ethynylphenyl groups were activated plasmonically to react with 4-azidobenzoic acid. This research represents a novel approach to using plasmon-active materials in chemical reactions (Guselnikova et al., 2019).
Electrochemical Oxidation and Synthesis
Mehrdadian et al. (2021) investigated the electrochemical oxidation of 4-ethynylaniline, leading to the synthesis of diazine compounds. They found that the oxidation product of 4-ethynylaniline is unstable under certain conditions and can be used to synthesize 1,2-bis(4-ethynylphenyl)diazene. Their study demonstrates the electrochemical method's green credentials for synthesizing such compounds (Mehrdadian et al., 2021).
Preparation of Isochroman-Imines and Triazoles
Ren et al. (2017) described a convenient method for preparing 4-diazoisochroman-3-imines using a copper-catalyzed cascade reaction involving (2-ethynylphenyl)-methanols and sulfonyl azides. This process efficiently produced 3,5-dihydroisochromeno[3,4-d][1,2,3]-triazoles, showing the versatility of 4-ethynylphenyl compounds in synthesizing cyclic compounds (Ren et al., 2017).
Fluorescence Derivatization for Chromatographic Analysis
Maeda et al. (2014) developed a pre-column fluorescence derivatization method for chromatographic analysis using a specific cycloaddition reaction between an alkyne and an azide. They synthesized a fluorescent alkyne, 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET), to determine zidovudine in plasma samples. This method highlights the use of 4-ethynylphenyl derivatives for sensitive and selective compound determination (Maeda et al., 2014).
Polymer Synthesis and Functionalization
Smeets et al. (2011) demonstrated the use of 4-ethynylphenyl azide in the synthesis and functionalization of polythiophenes. They prepared polythiophenes with various end groups, including azide and ethynylene, and subsequently used them in a click reaction to produce a conjugated block copolymer. This work illustrates the application of this compound in polymer chemistry (Smeets et al., 2011).
特性
IUPAC Name |
1-azido-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-3-5-8(6-4-7)10-11-9/h1,3-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPDUYFFDCHJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




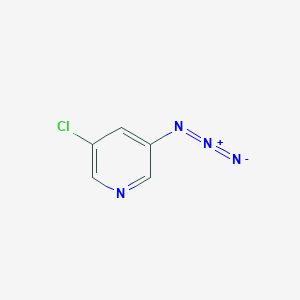
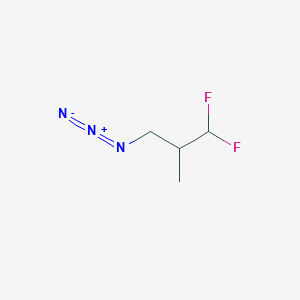
![2-Methyl-2,9-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B8256621.png)

![4-methyl-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine](/img/structure/B8256638.png)
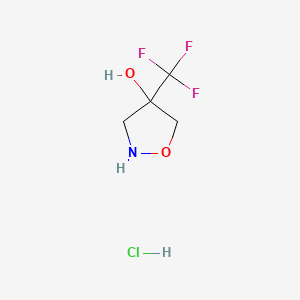
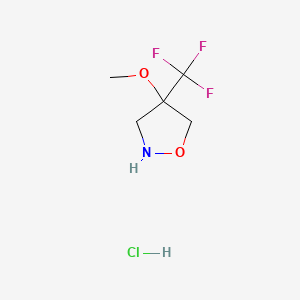
![tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8256666.png)
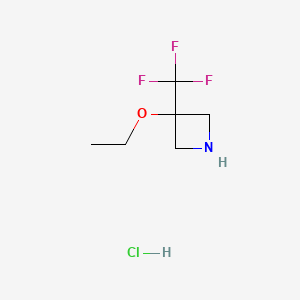
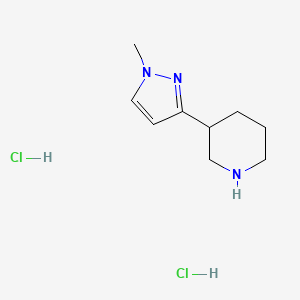
![Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-](/img/structure/B8256684.png)

